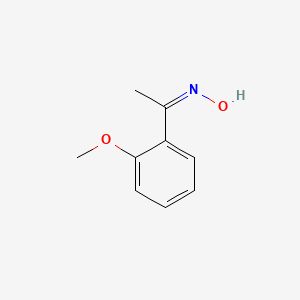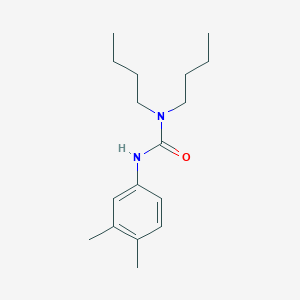![molecular formula C14H18O3 B11945842 Tetrahydro-2H,4H-4a,8a-(epoxymethano)-2a,6a-ethano-1,3-dioxapentaleno[1,6-cd]pentalene CAS No. 77973-29-6](/img/structure/B11945842.png)
Tetrahydro-2H,4H-4a,8a-(epoxymethano)-2a,6a-ethano-1,3-dioxapentaleno[1,6-cd]pentalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RCL T216267 is a chemical compound with the molecular formula C14H18O3 and a molecular weight of 234.298. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation methods for RCL T216267 are not extensively documented. it is typically synthesized through organic synthesis techniques involving the manipulation of its molecular structure. The specific reaction conditions, such as temperature, pressure, and catalysts, would depend on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production methods for RCL T216267 are not well-documented, likely due to its status as a rare and unique chemical. It is primarily produced in small quantities for research purposes rather than large-scale industrial production.
Análisis De Reacciones Químicas
Types of Reactions
RCL T216267 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents and conditions used in these reactions would depend on the specific type of reaction being carried out. For example:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.
Aplicaciones Científicas De Investigación
RCL T216267 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study the reactivity and properties of different chemical compounds.
Biology: It is used in biochemical assays to study the interactions between different biomolecules.
Medicine: It is used in drug discovery and development to identify potential therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of RCL T216267 involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the specific application and the biological system being studied. For example, in biochemical assays, it may interact with enzymes or receptors to modulate their activity.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to RCL T216267 include:
- RCL T219967 (C21H28O2SSi)
- RCL T215627 (C13H16O)
Uniqueness
Its rarity and the lack of extensive documentation on its properties and reactions make it a valuable compound for early discovery researchers .
Propiedades
Número CAS |
77973-29-6 |
|---|---|
Fórmula molecular |
C14H18O3 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
2,5,14-trioxahexacyclo[5.5.2.24,10.17,10.01,15.04,15]heptadecane |
InChI |
InChI=1S/C14H18O3/c1-4-11-7-16-13-6-3-10(1)2-5-12(8-15-11,17-9-13)14(10,11)13/h1-9H2 |
Clave InChI |
VKXGAYYYEJFWKR-UHFFFAOYSA-N |
SMILES canónico |
C1CC23COC45C26C1(CC4)CCC6(CO3)OC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-bromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11945768.png)

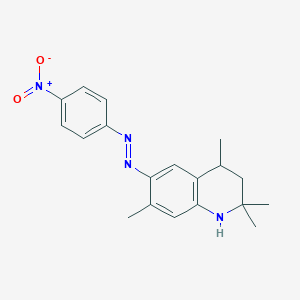
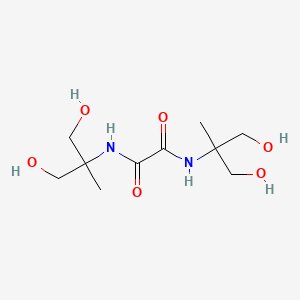
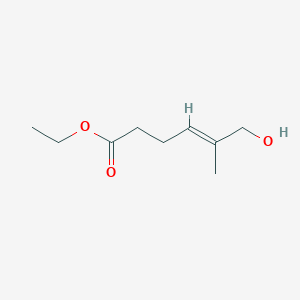
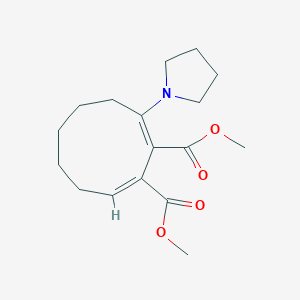
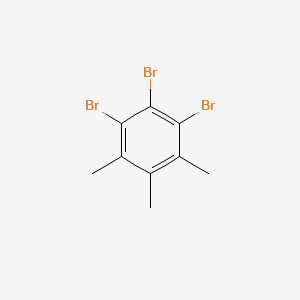
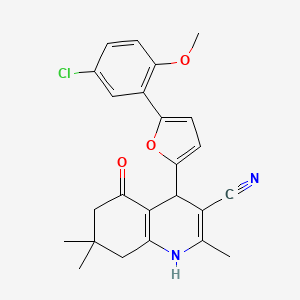
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(4-quinolinyl)methanol; sulfuric acid](/img/structure/B11945798.png)
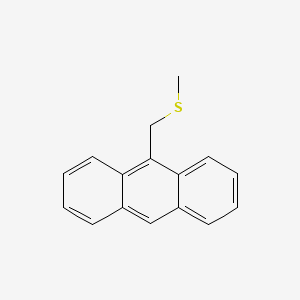
![L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester](/img/structure/B11945821.png)
![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene](/img/structure/B11945828.png)
